molecular formula C15H19BrN2O2 B1389717 N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide CAS No. 1138442-82-6

N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide

Cat. No.: B1389717
CAS No.: 1138442-82-6
M. Wt: 339.23 g/mol
InChI Key: JPPPLBALTLXPAK-UHFFFAOYSA-N
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Description

N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide is a bromoacetamide derivative characterized by a 1-azepanylcarbonyl group attached to the para position of the phenyl ring. This structural motif confers unique chemical and pharmacological properties, making it a compound of interest in medicinal chemistry and organic synthesis. The bromoacetamide moiety serves as a reactive handle for conjugation or further functionalization, as seen in radiohalogenation and drug design applications . Its synthesis likely involves coupling bromoacetyl bromide with a 4-(1-azepanylcarbonyl)aniline precursor, analogous to methods used for related compounds like N-(4-acetylphenyl)-2-bromoacetamide .

Properties

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c16-11-14(19)17-13-7-5-12(6-8-13)15(20)18-9-3-1-2-4-10-18/h5-8H,1-4,9-11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPPLBALTLXPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Multi-Step Organic Reactions

a. Starting Material Selection

The synthesis generally begins with a phenyl derivative bearing a suitable leaving group, such as 4-bromo-2-nitrophenyl compounds or chlorinated precursors, which facilitate subsequent nucleophilic substitutions. For example, 4-bromo-2-nitrotoluene or chlorotoluene derivatives are commonly used as initial substrates.

b. Formation of the Azepane Carbonyl Moiety

The key step involves introducing the azepane ring through carbamoylation reactions. Typically, this is achieved by reacting a precursor amine or an amine derivative with a carbamoyl chloride or an isocyanate under controlled conditions. For example, the reaction of a phenylamine with 1-azepanylcarbonyl chloride in an inert solvent like dichloromethane (DCM) at low temperatures (0–5°C) facilitates the formation of the carbamoyl linkage.

c. Bromination and Halogenation

The bromination of the aromatic ring is performed using N-bromosuccinimide (NBS) or elemental bromine in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions. This step introduces the bromine atom at the desired position, typically ortho or para to existing substituents, with reaction conditions optimized to prevent over-bromination.

d. Conversion to Bromoacetamide

The final step involves converting the brominated phenyl derivative into the bromoacetamide. This is achieved by nucleophilic substitution of the aromatic bromide with amino acetamide or bromoacetyl chloride, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3), under anhydrous conditions. The reaction proceeds via SN2 mechanism, yielding the target compound with high specificity.

Data Table of Preparation Conditions

Step Reagents Solvent Temperature Reaction Time Yield Remarks
Carbamoylation 1-Azepanylcarbonyl chloride DCM 0–5°C 2–4 hours 85–90% Inert atmosphere, dry conditions
Bromination NBS or Br2 Acetic acid or DCM Room temperature 1–3 hours 70–85% Controlled addition to prevent polybromination
Bromoacetamide Formation Bromoacetyl chloride THF or DMF 0–25°C 3–6 hours 80–95% Excess base to neutralize HCl

Research Findings and Optimization Strategies

a. Reaction Efficiency

Patented methods indicate that controlling temperature and reagent stoichiometry enhances yield and purity. For example, maintaining low temperatures during carbamoylation minimizes side reactions, while excess brominating agent ensures complete halogenation.

b. Purification Techniques

Post-reaction purification involves column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexane mixtures). Recrystallization from ethanol or acetonitrile further purifies the final product, achieving purity levels exceeding 98% as confirmed by HPLC and NMR analysis.

c. Scale-up Considerations

Industrial synthesis adapts these methods by employing continuous flow reactors for bromination and carbamoylation, reducing reaction times and improving safety. Catalysts such as copper or palladium are explored for cross-coupling steps, although the primary routes involve straightforward nucleophilic substitutions and halogenations.

Summary of Key Synthesis Pathway

Phenyl precursor (e.g., 4-bromo-2-nitrotoluene)
→ Carbamoylation with 1-azepanylcarbonyl chloride
→ Bromination using NBS or Br2
→ Nucleophilic substitution with bromoacetyl chloride
→ Purification to obtain N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Key Observations :

  • Halogen variations (Br vs. I) influence reactivity; iodine-containing analogs like N-(4-bromophenyl)-2-iodoacetamide may exhibit distinct radiochemical applications .

Physicochemical Properties

Bond length and stability comparisons from crystallographic studies highlight subtle differences:

  • N-(4-Bromophenyl)acetamide : C1–C2 bond = 1.501 Å, N1–C2 = 1.347 Å .
  • N-(4-Chlorophenyl)-2-(4-chlorophenyl)acetamide : Dihedral angle between aromatic rings = 68.21°, influencing crystal packing .

Biological Activity

N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis pathways, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₅H₁₉BrN₂O₂
  • Molecular Weight : 339.23 g/mol
  • CAS Number : 1138443-22-7
  • Structure : The compound features a bromoacetamide functional group attached to a phenyl ring substituted with an azepanyl carbonyl moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(1-azepanylcarbonyl)aniline with bromoacetyl bromide. This reaction can be carried out under basic conditions, often using solvents like dichloromethane to facilitate the process.

Anticonvulsant Activity

Research has shown that derivatives of N-phenylacetamides exhibit anticonvulsant properties. A study investigated various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, revealing that modifications in the amide structure significantly influence their anticonvulsant efficacy. The results indicated that certain derivatives provided substantial protection in maximal electroshock (MES) tests, suggesting that similar modifications could enhance the anticonvulsant activity of this compound .

Neurotoxicity Assessment

In evaluating the safety profile of compounds like this compound, neurotoxicity tests are crucial. The rotarod test is commonly used to assess acute neurological toxicity in animal models. Preliminary findings indicate that while some derivatives show promising anticonvulsant effects, they may also exhibit varying degrees of neurotoxicity depending on their chemical structure and substituents .

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameDose (mg/kg)MES Protection (0.5h)MES Protection (4h)Neurotoxicity (Rotarod Test)
This compound100YesYesModerate
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100YesNoLow
N-(3-trifluoromethyl)-2-acetamide300YesYesHigh

This table summarizes findings from various studies on related compounds, highlighting the balance between efficacy and safety in the development of new anticonvulsants.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve modulation of neurotransmitter systems or ion channels associated with seizure activity. The presence of the azepanyl group may enhance binding affinity to specific receptors involved in these pathways.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide?

The synthesis typically involves coupling 4-(1-azepanylcarbonyl)aniline with 2-bromoacetyl bromide under mild conditions. A carbodiimide-based coupling agent (e.g., EDC·HCl) in dichloromethane or THF is often used, with triethylamine as a base to neutralize HBr byproducts . Reaction monitoring via TLC and purification by column chromatography (e.g., petroleum ether/ethyl acetate gradients) are standard. Yield optimization may require temperature control (e.g., 273 K) to minimize side reactions.

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical techniques include:

  • HPLC : To assess purity (>95% threshold for most studies) using C18 columns and UV detection at 254 nm .
  • NMR : 1^1H and 13^13C NMR confirm substituent integration (e.g., aromatic protons, azepane methylenes, and bromoacetamide CH2_2) .
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths/angles (e.g., C–Br: ~1.90 Å; C=O: ~1.22 Å) and confirms spatial arrangements .

Q. What solvents and storage conditions are optimal for this compound?

The bromoacetamide group is moisture-sensitive. Store at 0–6°C in anhydrous DMSO or dichloromethane under inert gas (N2_2/Ar). Avoid prolonged exposure to light to prevent radical-mediated decomposition .

Advanced Research Questions

Q. How does crystallographic analysis resolve conformational ambiguities in bromoacetamide derivatives?

SHELX software (e.g., SHELXL-2018) refines crystal structures by iterative least-squares minimization. Key parameters include:

  • Dihedral angles : Between the azepane ring and phenyl group (e.g., ~66° in analogous structures) .
  • Hydrogen bonding : N–H···O interactions (2.8–3.0 Å) stabilize crystal packing, as observed in related acetamide derivatives .
  • Thermal ellipsoids : Validate anisotropic displacement parameters to confirm rigid vs. flexible moieties .

Q. What mechanistic insights guide the bromoacetamide group’s reactivity in alkylation studies?

The α-bromo carbonyl group undergoes nucleophilic substitution (SN_N2) with thiols or amines (e.g., cysteine residues in proteins). Kinetic studies using LC-MS can track adduct formation. Steric hindrance from the azepane ring may reduce reaction rates compared to less bulky analogs .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent variation : Replace azepane with smaller rings (e.g., piperidine) to assess steric effects on target binding .
  • Bioisosteres : Substitute bromine with iodine for enhanced leaving-group capacity in radiopharmaceutical labeling (e.g., 18^{18}F/125^{125}I analogs) .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with enzyme active sites (e.g., kinases or proteases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide
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N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide

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